molecular formula C17H25BN2O3 B13720614 N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide

N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B13720614
M. Wt: 316.2 g/mol
InChI Key: LWAKSHMIWCDZJB-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide typically involves the formation of the dioxaborolane ring followed by its attachment to the indole core. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that can be optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with modified functional groups .

Scientific Research Applications

N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

Uniqueness

N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide is unique due to its indole core, which imparts distinct chemical properties and potential biological activities. This sets it apart from other similar compounds that may lack the indole structure and therefore exhibit different reactivity and applications.

Properties

Molecular Formula

C17H25BN2O3

Molecular Weight

316.2 g/mol

IUPAC Name

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-7-8-14-12(11-13)9-10-20(14)15(21)19(5)6/h7-8,11H,9-10H2,1-6H3

InChI Key

LWAKSHMIWCDZJB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)N(C)C

Origin of Product

United States

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